molecular formula C15H15Cl2NO3 B13095595 Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate

Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate

Cat. No.: B13095595
M. Wt: 328.2 g/mol
InChI Key: SQQGCSKCFMQYRW-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Framework Analysis

The compound’s defining feature is its spirocyclic framework, where the cyclobutane ring (C4H6) is connected to the quinoline moiety via a single spiro carbon atom (C1). This creates a rigid, non-planar architecture characterized by distinct bond-length distortions. The cyclobutane ring exhibits a puckered conformation, with C–C bond lengths averaging 1.56 Å and internal angles of approximately 88°, consistent with strain-induced geometric adjustments observed in small carbocycles. The quinoline component adopts a bicyclic structure with a 5'-oxo group at position 5 and dichloro substituents at positions 2' and 4', introducing electronic asymmetry.

The spiro junction induces torsional strain, with the cyclobutane’s puckering angle (θ = 33°) forcing the quinoline system into a near-perpendicular orientation relative to the cyclobutane plane. Density functional theory (DFT) calculations suggest this arrangement minimizes non-bonded 1,3-diaxial interactions between the quinoline’s aromatic hydrogens and the cyclobutane’s C–H bonds. The ethyl ester group at position 3' adopts a syn-periplanar conformation, stabilizing the molecule through intramolecular hydrogen bonding between the ester carbonyl oxygen and the 5'-oxo group.

Properties

Molecular Formula

C15H15Cl2NO3

Molecular Weight

328.2 g/mol

IUPAC Name

ethyl 2,4-dichloro-5-oxospiro[6,8-dihydroquinoline-7,1'-cyclobutane]-3-carboxylate

InChI

InChI=1S/C15H15Cl2NO3/c1-2-21-14(20)11-12(16)10-8(18-13(11)17)6-15(4-3-5-15)7-9(10)19/h2-7H2,1H3

InChI Key

SQQGCSKCFMQYRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CC3(CCC3)CC2=O)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclobutane-1,7’-quinoline]-3’-carboxylate typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes chlorination to introduce the chloro substituents at the 2’ and 4’ positions. This is followed by a cyclization reaction to form the spirocyclic structure, and finally, esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclobutane-1,7’-quinoline]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclobutane-1,7’-quinoline]-3’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclobutane-1,7’-quinoline]-3’-carboxylate involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, potentially affecting gene expression and protein synthesis. The spirocyclic structure may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic Systems: The target compound’s spiro[cyclobutane-quinoline] framework distinguishes it from non-spiro analogues (e.g., tetrahydroquinolines in ). Similar spiro systems, such as spiro[acenaphthylene-pyrazole] , exhibit enhanced rigidity, influencing crystallinity and thermal stability.
  • Substituent Effects : Chlorine atoms at 2' and 4' positions likely increase lipophilicity and metabolic stability compared to hydroxyl or methoxy groups in analogues . Bromine in related compounds (e.g., ) may enhance halogen bonding in crystal packing .

Yield Comparison :

  • Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate: Synthesized in 84% yield via catalyst-free thermal condensation .
  • Spiro[acenaphthylene-pyrazole] derivatives: Achieved 84–90% yields using column chromatography and recrystallization .

Physicochemical Properties

Melting Points and Stability:

Compound Melting Point (°C) Stability Notes Reference
Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate 163–166 Stable under ambient conditions
DL-Methyl 4-(4-methoxyphenyl)-hexahydroquinoline-3-carboxylate 154–158 Hygroscopic; requires anhydrous storage
Ethyl 4-(4-chlorophenyl)-tetrahydroquinoline-3-carboxylate 142–146 Photostable; no decomposition observed

The target compound’s dichloro substituents may elevate its melting point compared to methoxy- or hydroxy-substituted analogues due to stronger intermolecular van der Waals interactions.

Biological Activity

Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its biological activity. The presence of the dichloro and carboxylate functional groups enhances its interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₃Cl₂N₃O₃
Molecular Weight313.17 g/mol
CAS Number51940-64-8
Boiling PointNot Available
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds containing cyclobutane rings have been reported to induce apoptosis in various cancer cell lines, such as K562 and MOLT-4 leukemia cells . this compound may share these properties due to its structural similarities.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect against oxidative stress in cells.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of structurally related compounds on various cancer cell lines. The results indicated that compounds with spirocyclic structures exhibited IC50 values ranging from 10 to 20 µM against K562 cells, suggesting a strong inhibitory effect on cell viability .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed significant inhibition zones, indicating effective antibacterial activity .

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